5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene is an organophosphorus compound with the molecular formula C16H27O5P and a molecular weight of 330.356 g/mol . This compound features a benzyl group substituted with isopropyl and methoxy groups, attached to a diethylphosphonate moiety. It is known for its stability and reactivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene typically involves the reaction of benzyl halides with triethyl phosphite, followed by functional group modification to achieve the desired isopropyl and methoxy substitutions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the diethylphosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene exerts its effects involves its role as a reagent in the HWE reaction. The compound reacts with aldehydes or ketones to form E-olefins, which are crucial intermediates in organic synthesis . The unique substitution pattern on the benzyl ring imparts specific electronic and steric properties that influence the reaction processes, allowing chemists to design pathways to create molecules with precise configurations and functions .
Comparison with Similar Compounds
- Diethyl benzylphosphonate
- Diethyl (4-methoxybenzyl)phosphonate
- Diethyl (4-isopropylbenzyl)phosphonate
Comparison: 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the HWE reaction for selectively producing E-olefins. Compared to similar compounds, it offers enhanced reactivity and stability, making it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C16H27O5P |
---|---|
Molecular Weight |
330.36 g/mol |
IUPAC Name |
5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H27O5P/c1-7-20-22(17,21-8-2)11-13-9-14(18-5)16(12(3)4)15(10-13)19-6/h9-10,12H,7-8,11H2,1-6H3 |
InChI Key |
PKOVGCNGPUDMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C(=C1)OC)C(C)C)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.